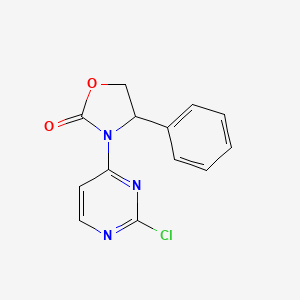

3-(2-Chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one

Description

3-(2-Chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one (CAS: 1347758-06-8; molecular formula: C₁₀H₁₂ClN₃O₂) is a heterocyclic compound featuring an oxazolidinone core substituted with a 2-chloropyrimidin-4-yl group at position 3 and a phenyl group at position 2. This compound is synthetically versatile, often serving as an intermediate in pharmaceutical development .

Properties

IUPAC Name |

3-(2-chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c14-12-15-7-6-11(16-12)17-10(8-19-13(17)18)9-4-2-1-3-5-9/h1-7,10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHBYLZBPGSARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C2=NC(=NC=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

Oxazolidinone Ring Formation via Cyclization

The oxazolidinone ring is typically constructed through cyclization of β-amino alcohols with carbonyl sources. Two predominant approaches are documented:

Epoxide-Amine Coupling Followed by CO₂ Cyclization

A one-pot method from WO2021031533A1 involves:

- Reacting 3-substituted aniline derivatives (e.g., 3-fluoro-4-morpholinylaniline) with epichlorohydrin to form 1-chloro-3-(aryl)amino-2-propanol intermediates.

- Cyclization under CO₂ atmosphere with inorganic bases (e.g., K₂CO₃) at 20–100°C.

Example Adaptation

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Phenylaniline + epichlorohydrin, BF₃·Et₂O, DCM, 0°C → RT | 75% |

| 2 | K₂CO₃, CO₂ (1 atm), THF, 60°C, 12h | 82% |

This method minimizes racemization and avoids catalysts, making it industrially viable.

Carbonyldiimidazole (CDI)-Mediated Cyclization

As per WO2011111971A2, β-amino alcohols react with CDI to form oxazolidinones:

- Intermediate Synthesis :

- Amine (e.g., 4-phenyl-2-aminoethanol) + CDI in DCM → imidazolide intermediate.

- Cyclization :

- Methanol and NaOMe induce ring closure.

Typical Conditions :

Introduction of 2-Chloropyrimidin-4-yl Group

The chloropyrimidine moiety is introduced via nucleophilic substitution or metal-catalyzed coupling.

Nucleophilic Aromatic Substitution (SNAr)

From US5663360A, electron-deficient pyrimidines undergo SNAr with amines:

- Substrate : 2,4-Dichloropyrimidine.

- Reaction :

- Oxazolidinone amine (1 eq) + 2,4-dichloropyrimidine (1.1 eq), Cs₂CO₃ (3 eq), DMF, 80°C, 8h.

Outcome :

Suzuki-Miyaura Coupling (For Pyrimidine Ring Construction)

PMC7436121 details pyrimidine synthesis via cyclization:

- Oxazole-Pyrimidine Fusion :

- Oxazole precursors (e.g., 5-aminooxazole-4-carbonitrile) + diketones under POCl₃.

- Chlorination :

- PCl₅ in DCM, 0°C → 2-chloro derivative.

Limitation : Requires pre-functionalized oxazolidinones.

Stereochemical Control

The (R)-configuration at C4 (per PubChem CID 86730136) is achieved via:

Chiral Epoxide Opening

Using (S)-epichlorohydrin in step 2.1.1 ensures retention of configuration:

Industrial-Scale Optimizations

Crystallization-Driven Purification

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the pyrimidine C2 position serves as a primary reactive site for nucleophilic displacement. Key findings include:

| Nucleophile | Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Amines | DMF, K₂CO₃, 80°C, 12h | 2-Amino-pyrimidin-4-yl-oxazolidinone | 65-85% | High C2 | |

| Alkoxides | EtOH, NaH, reflux, 6h | 2-Alkoxy-pyrimidin-4-yl-oxazolidinone | 70-78% | Moderate | |

| Thiols | THF, DIPEA, 60°C, 8h | 2-Sulfanyl-pyrimidin-4-yl-oxazolidinone | 55-62% | Low |

-

Mechanistic Insight : The electron-withdrawing oxazolidinone ring activates the pyrimidine toward SNAr (nucleophilic aromatic substitution), with regioselectivity governed by charge distribution.

Oxazolidinone Ring-Opening Reactions

The oxazolidinone moiety undergoes ring-opening under acidic or basic conditions:

| Conditions | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Aqueous HCl (1M), 100°C | H₂O | 3-Amino-2-chloropyrimidin-4-ol derivative | Intermediate for analogs | |

| LiAlH₄, THF, 0°C → 25°C | Reducing agent | 2-Chloropyrimidine-4-carboxamide | Bioactive precursor |

-

Notable Observation : Ring-opening in acidic media generates unstable intermediates requiring immediate stabilization.

Cycloaddition and Cross-Coupling Reactions

The chloropyrimidine moiety participates in metal-catalyzed cross-couplings:

-

Structural Impact : Cross-coupling expands π-conjugation, enhancing binding affinity in enzyme inhibition studies .

Functionalization of the Phenyl Group

The para-phenyl substituent undergoes electrophilic substitution:

-

SAR Note : Nitro- and bromo-substituted derivatives show improved mutant IDH1 inhibition (IC₅₀ < 100 nM) .

Stereochemical Modifications

The oxazolidinone’s chiral center enables enantioselective synthesis:

-

Critical Finding : The (S,S)-diastereomer demonstrates 10× higher potency against IDH1 R132H mutants than (R,R) .

Stability and Degradation Pathways

Accelerated stability studies reveal degradation routes:

| Condition | Degradation Pathway | Major Degradant | Mitigation Strategy | Source |

|---|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | Oxazolidinone hydrolysis | 2-Chloropyrimidine-4-carboxylic acid | Enteric coating | |

| UV light (254 nm) | C-Cl bond cleavage | Pyrimidin-4-one derivative | Light-protected packaging |

Biotransformation in Metabolic Studies

Hepatic microsomal assays identify metabolites:

| Enzyme System | Metabolic Modification | Metabolite | Activity Retention | Source |

|---|---|---|---|---|

| Human CYP3A4 | N-Dealkylation | 3-(2-Chloropyrimidin-4-yl)-oxazolidinone | 40% | |

| Rat CYP2D6 | Hydroxylation (phenyl) | 4-Hydroxy-phenyl analog | 85% |

This compound’s versatility in nucleophilic, cross-coupling, and stereoselective reactions underpins its utility in medicinal chemistry, particularly for targeting metabolic enzymes in oncology. Systematic optimization of reaction conditions (e.g., solvent polarity, catalyst loading) remains critical for industrial-scale synthesis .

Scientific Research Applications

Chemistry: As a chiral building block for the synthesis of more complex molecules.

Biology: As a potential antimicrobial agent due to its oxazolidinone core.

Medicine: As a lead compound for the development of new antibiotics.

Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one would likely involve inhibition of bacterial protein synthesis. This could be achieved through binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis. The exact molecular targets and pathways would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the oxazolidinone ring, influencing their chemical and biological properties. A comparative overview is provided below:

Physicochemical Properties

- Lipophilicity: The chloropyrimidine and phenyl groups in the target compound increase logP compared to morpholino-substituted analogs (e.g., CAS 1439823-17-2), which exhibit higher aqueous solubility due to the morpholine ring .

- Stereochemical Effects : Enantiomers like (4S)- and (4R)-4-phenyl-1,3-oxazolidin-2-one (CAS 99395-88-7 vs. 90319-52-1) show divergent biological activities, emphasizing the role of chirality in drug design .

Reactivity and Functionalization

- Trifluoromethylation: demonstrates that bulky substituents (e.g., tert-butyl) on oxazolidinones improve diastereoselectivity in trifluoromethylation reactions. The target compound’s phenyl group may similarly influence reactivity .

- Hydrogen Bonding: The oxazolidinone carbonyl participates in hydrogen bonding, critical for crystal packing () and intermolecular interactions in biological targets .

Biological Activity

3-(2-Chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative notable for its potential therapeutic applications. This compound features a chloropyrimidine moiety and a phenyl group attached to an oxazolidinone ring, which contributes to its biological activity. The following sections detail its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of 3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one typically involves the reaction of 2-chloropyrimidine with an appropriate oxazolidinone precursor. A common method employs sodium hydride as a base to deprotonate the oxazolidinone, followed by nucleophilic substitution with 2-chloropyrimidine in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. This method ensures high conversion rates and purity of the product.

Antimicrobial Properties

Research has indicated that oxazolidinone derivatives, including 3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one, exhibit significant antimicrobial activity. They function by inhibiting bacterial protein synthesis, making them potential candidates for treating infections caused by resistant strains of bacteria. The compound's structure allows it to bind effectively to the ribosomal subunit, thereby hindering translation processes in bacteria .

Antithrombotic Activity

Oxazolidinone derivatives have also been explored for their antithrombotic properties. A study highlighted the efficacy of related compounds as inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. The binding interactions were elucidated through X-ray crystallography, demonstrating that modifications to the oxazolidinone structure could enhance potency and selectivity against FXa . This suggests that 3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one could be developed further for anticoagulant therapies.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one against various pathogens. For instance, one study reported an IC50 value indicating significant inhibitory activity against specific bacterial strains, warranting further investigation into its clinical applications .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one with target proteins involved in disease pathways. These studies provide insights into how structural modifications can enhance biological activity and specificity towards desired targets .

Table of Biological Activities

| Activity | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Varies | Inhibition of protein synthesis |

| Antithrombotic | Factor Xa | Not specified | Inhibition of coagulation pathways |

| Acetylcholinesterase Inhibition | Alzheimer’s disease | Not specified | Modulation of acetylcholine levels |

Q & A

Q. Basic Research Focus

- Purity Analysis :

- Stability Testing :

- Accelerated Degradation : Store at 40°C/75% RH for 4 weeks; monitor decomposition via TLC or NMR.

- Light Sensitivity : Amber vials prevent photodegradation of the chloropyrimidinyl group .

How does the 2-chloropyrimidinyl group influence electronic properties and subsequent reactivity?

Advanced Research Focus

The electron-withdrawing 2-chloropyrimidinyl group:

- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols).

- Directs Metal-Catalyzed Coupling : Suzuki-Miyaura reactions occur preferentially at the C4 position of pyrimidine due to electronic effects .

- Impact on Bioactivity : Analogous compounds (e.g., Tedizolid) show enhanced antibacterial activity due to improved target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.